molecular formula C9H12O4 B8620278 4-(2-Hydroxyethoxy)-2-methoxyphenol CAS No. 3556-03-4

4-(2-Hydroxyethoxy)-2-methoxyphenol

Cat. No. B8620278
M. Wt: 184.19 g/mol
InChI Key: QXXNILGBMPKWKT-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

A solution of 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine (0.248 g, 1.532 mmol) in dry THF (6.13 mL) was added to a solution of 4-(2-hydroxyethoxy)-2-methoxyphenol (0,2821 g, 1.532 mmol) in 1N aq. NaOH (1.532 mL, 1.532 mmol) at 25° C. The reaction was stirred at 25° C. for 3 h. The reaction was diluted with 1IN HCl (20 mL) and extracted with Et2O (3×20 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford the crude product. This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 50% EtOAc in hexanes over 360 mL, gradient to 100% EtOAc over 2034 mL) to afford 4-(2-hydroxyethoxy)-2-methoxyphenyl acetate. Rf=0.28 (50% EtOAc/hexanes). LCMS calc.=249.1; found=249.0 (M+Na)+. 1H NMR (500 MHz, CHCl3): δ 6.87 (d, J=8.7 Hz, 1 H); 6.52 (d, J=2.7 Hz, 1 H); 6.38 (dd, J=8.7, 2.7 Hz, 1 H); 3.96 (t, J=4.7 Hz, 2 H); 3.84 (t, J=4.7 Hz, 2 H); 3.71 (s, 3 H); 2.97 (s, 1 H); 2.24 (s, 3 H).
Quantity
0.248 g
Type
reactant
Reaction Step One
Quantity
1.532 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.532 mL
Type
reactant
Reaction Step One
Name
Quantity
6.13 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](N1C2C(=NC=CC=2)N=N1)(=[O:3])[CH3:2].[OH:13][CH2:14][CH2:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[C:19]([O:24][CH3:25])[CH:18]=1.[OH-].[Na+]>C1COCC1.Cl>[C:1]([O:23][C:20]1[CH:21]=[CH:22][C:17]([O:16][CH2:15][CH2:14][OH:13])=[CH:18][C:19]=1[O:24][CH3:25])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.248 g
Type
reactant
Smiles
C(C)(=O)N1N=NC2=NC=CC=C21
Name
Quantity
1.532 mmol
Type
reactant
Smiles
OCCOC1=CC(=C(C=C1)O)OC
Name
Quantity
1.532 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.13 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 50% EtOAc in hexanes over 360 mL, gradient to 100% EtOAc over 2034 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)OCCO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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